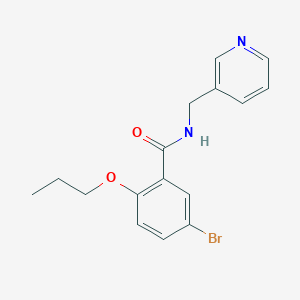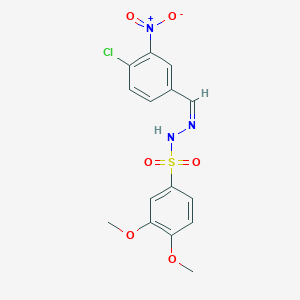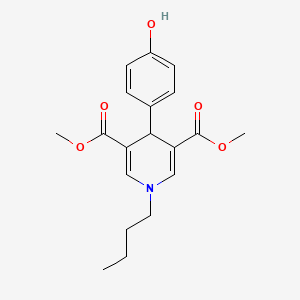
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide
説明
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPPB is a small molecule inhibitor of the protein complex, Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain sensation.
作用機序
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide binds to the intracellular domain of TRPV1 and inhibits its activity. The binding of this compound to TRPV1 is reversible, and the inhibition of TRPV1 is concentration-dependent. This compound has been shown to be a potent inhibitor of TRPV1, with an IC50 value of 2.8 μM.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensation in various animal models. This compound has been shown to be effective in reducing thermal hyperalgesia, mechanical allodynia, and inflammatory pain. This compound has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation.
実験室実験の利点と制限
One of the advantages of using 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potency and specificity. This compound is a potent inhibitor of TRPV1 and has been shown to be selective for TRPV1 over other ion channels. This compound is also relatively stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide. One area of research is to explore the role of TRPV1 in other physiological processes, such as inflammation, metabolism, and cancer. Another area of research is to develop more potent and selective TRPV1 inhibitors based on the structure of this compound. Finally, this compound could be used as a lead compound for the development of new drugs for the treatment of pain and inflammation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of TRPV1 that has potential applications in scientific research. This compound has been shown to be a potent inhibitor of TRPV1, reducing pain sensation in animal models. This compound has several advantages, including its potency and specificity, but also has limitations, such as its solubility. Future research on this compound could lead to the development of new drugs for the treatment of pain and inflammation.
科学的研究の応用
5-bromo-2-propoxy-N-(3-pyridinylmethyl)benzamide has been used extensively in scientific research to study the role of TRPV1 in pain sensation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is expressed in sensory neurons and is involved in the transmission of pain signals. This compound has been shown to inhibit the activity of TRPV1, thereby reducing pain sensation.
特性
IUPAC Name |
5-bromo-2-propoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-8-21-15-6-5-13(17)9-14(15)16(20)19-11-12-4-3-7-18-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGOBJNPBEAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethanol](/img/structure/B4877473.png)
![N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4877487.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)


![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)

![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877525.png)

![3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877550.png)

